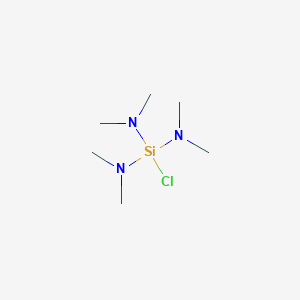

Tris(dimethylamino)chlorsilan

Übersicht

Beschreibung

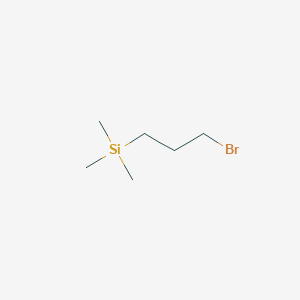

Tris(dimethylamino)chlorosilane is a useful research compound. Its molecular formula is C6H18ClN3Si and its molecular weight is 195.76 g/mol. The purity is usually 95%.

The exact mass of the compound Tris(dimethylamino)chlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(dimethylamino)chlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(dimethylamino)chlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Tris(dimethylamino)chlorsilan wird in der organischen Synthese als Silylierungsmittel verwendet . Es kann verwendet werden, um reaktive funktionelle Gruppen in organischen Molekülen während chemischer Reaktionen zu schützen .

Anwendungen in der Solarenergie

Diese Verbindung wird in Anwendungen der Solarenergie verwendet . Es wird bei der Herstellung von Solarzellen verwendet, wo es eine entscheidende Rolle bei der Abscheidung dünner Schichten spielt .

Wasseraufbereitung

This compound wird in Wasseraufbereitungsprozessen verwendet . Es wird bei der Herstellung von Nanopartikeln verwendet, die in Wasserreinigungssystemen eingesetzt werden .

Halbleiterindustrie

In der Halbleiterindustrie wird this compound bei der Herstellung von hochreinem Silizium verwendet . Dieses Silizium wird bei der Herstellung von Halbleitern verwendet, die wesentliche Bestandteile elektronischer Geräte sind .

Chemische Gasphasenabscheidung (CVD)

This compound wird in der chemischen Gasphasenabscheidung (CVD) verwendet, einem Verfahren zur Herstellung hochwertiger, hochleistungsfähiger Feststoffe . Die Verbindung wird als Vorläufer in der CVD verwendet, um Silizium enthaltende Filme abzuscheiden

Safety and Hazards

Wirkmechanismus

Target of Action

Tris(dimethylamino)chlorosilane is a chemical compound used primarily in organic synthesis as a chlorosilane reagent and catalyst . Its primary targets are organic compounds that require modification or synthesis .

Mode of Action

The compound interacts with its targets through chemical reactions, specifically by donating its chlorosilane group to the target molecule . This can result in changes to the target molecule’s structure and properties .

Biochemical Pathways

Its use in the synthesis of various organic compounds suggests that it could indirectly influence a wide range of biochemical pathways through the products it helps create .

Result of Action

The primary result of Tris(dimethylamino)chlorosilane’s action is the successful synthesis or modification of target organic compounds . The specific molecular and cellular effects depend on the nature of the target compound and the intended outcome of the synthesis .

Action Environment

The action, efficacy, and stability of Tris(dimethylamino)chlorosilane can be influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, it should be handled and stored in a controlled environment, typically under dry and cool conditions . It is also sensitive to heat, flames, and sparks .

Eigenschaften

IUPAC Name |

N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZCZVGQEADVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](N(C)C)(N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClN3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065410 | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13307-05-6 | |

| Record name | 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13307-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is known about the structure of Tris(dimethylamino)chlorosilane?

A: Tris(dimethylamino)chlorosilane (ClSi(NMe₂)₃) exhibits a C3 symmetry and features planar nitrogen atoms. This structural information was determined using electron diffraction studies, specifically by analyzing the radical distribution curve of the molecule in its gaseous state. []

Q2: Has Tris(dimethylamino)chlorosilane been used as a precursor in any synthetic reactions?

A: Yes, Tris(dimethylamino)chlorosilane acts as a key starting material in the synthesis of lithium salts containing the [LiNPh{Si(NMe₂)₃}] anion. [] This reaction involves the metathesis of Tris(dimethylamino)chlorosilane with lithium anilide, highlighting its versatility as a reagent.

Q3: Are there any notable structural features observed in compounds derived from Tris(dimethylamino)chlorosilane?

A: Interestingly, when the lithium salt [LiNPh{Si(NMe₂)₃}] is further reacted with n-butyl lithium, it can lead to the formation of compounds containing unique lithium cores. Depending on the solvent used for crystallization, the reaction yields either [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ (crystallized in heptane) or [Li₂(THF)₂N(C₆H₄){Si(NMe₂)₃}]₂ (crystallized in tetrahydrofuran). [] Notably, [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ exhibits a rare Li₈ core adopting the Johnson solid J26 (Gyrobifastigium) geometry. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.